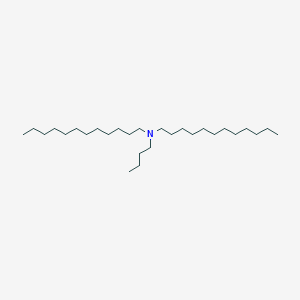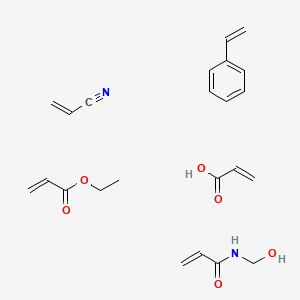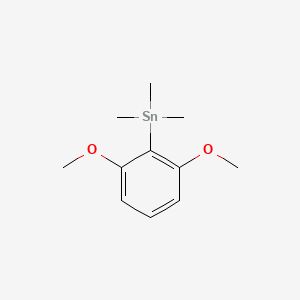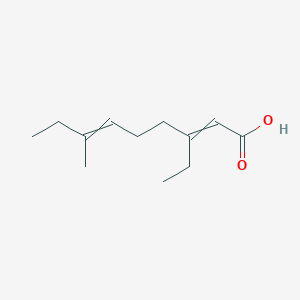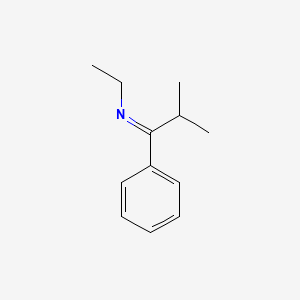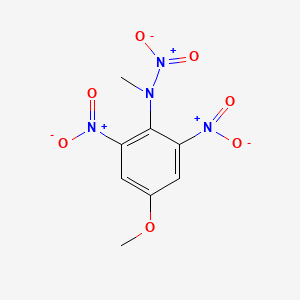
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- is an organic compound with the molecular formula C8H11NO. It is also known by other names such as p-Anisidine, N-methyl-; p-Methoxy-N-methylaniline; N-Methyl-p-anisidine; N-Methyl-4-methoxyaniline; 4-Methoxy-N-methylaniline; 4-Methoxy-N-methylbenzenamine; N-Methyl-p-ansidine; 1-Methylamino-4-methoxybenzene; and N-methyl-4-anisidine . This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves several steps. One common method is the nitration of N-methyl-p-anisidine. The nitration process typically involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process can lead to the formation of corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride (NaBH4). The reduction process converts the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and nitro groups influence the reactivity and orientation of the substitution.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules. Its unique structure allows for the exploration of different reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving aromatic amines.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitro groups and the methoxy group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components and modulate biological processes .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro- can be compared with other similar compounds such as:
p-Anisidine: This compound lacks the nitro groups present in Benzenamine, 4-methoxy-N-methyl-N,2,6-trinitro-, making it less reactive in certain chemical reactions.
N-Methyl-p-anisidine: Similar to p-Anisidine but with a methyl group attached to the nitrogen atom, this compound also lacks the nitro groups, resulting in different reactivity and applications.
4-Methoxy-N-methylaniline:
Eigenschaften
CAS-Nummer |
57205-99-9 |
|---|---|
Molekularformel |
C8H8N4O7 |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
N-(4-methoxy-2,6-dinitrophenyl)-N-methylnitramide |
InChI |
InChI=1S/C8H8N4O7/c1-9(12(17)18)8-6(10(13)14)3-5(19-2)4-7(8)11(15)16/h3-4H,1-2H3 |
InChI-Schlüssel |
XZFGPJVKPMVOJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=C(C=C(C=C1[N+](=O)[O-])OC)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


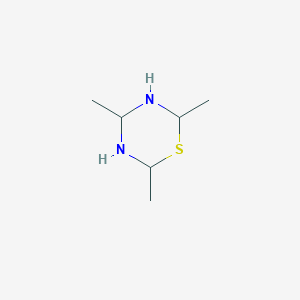
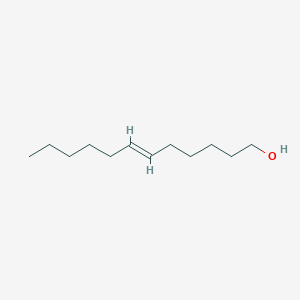
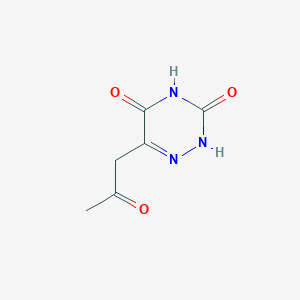
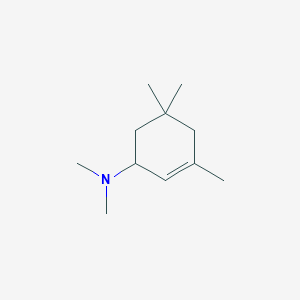
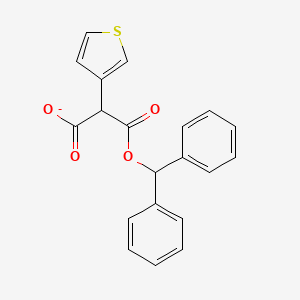

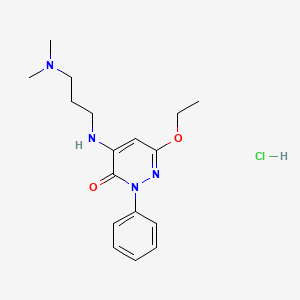
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)

